![molecular formula C10H19NO4S2 B14302056 3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine CAS No. 112078-52-1](/img/structure/B14302056.png)
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine is an organic compound characterized by the presence of ethenesulfonyl groups attached to a propylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine typically involves the reaction of ethenesulfonyl chloride with propylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents can also enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethenesulfonyl groups to ethyl groups.
Substitution: The ethenesulfonyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles like halides (e.g., NaCl) or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenesulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Ethenesulfonyl)propionamide
- 3-(Ethenesulfonyl)-2-methylpropionamide
- 3-(2-Chloroethanesulfonyl)propionamide
Uniqueness
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine is unique due to its dual ethenesulfonyl groups, which provide distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers enhanced versatility in chemical synthesis and potential biological activity.
Propriétés
Numéro CAS |
112078-52-1 |
|---|---|
Formule moléculaire |
C10H19NO4S2 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
3-ethenylsulfonyl-N-(3-ethenylsulfonylpropyl)propan-1-amine |
InChI |
InChI=1S/C10H19NO4S2/c1-3-16(12,13)9-5-7-11-8-6-10-17(14,15)4-2/h3-4,11H,1-2,5-10H2 |
Clé InChI |
MTZIIFKAJDDRQU-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)(=O)CCCNCCCS(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
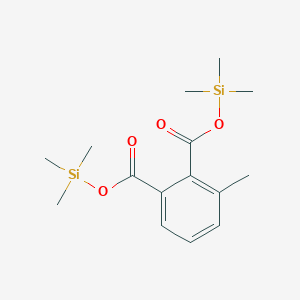
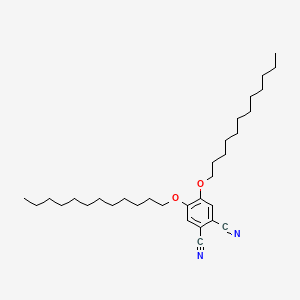
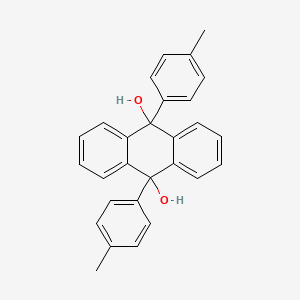
![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)

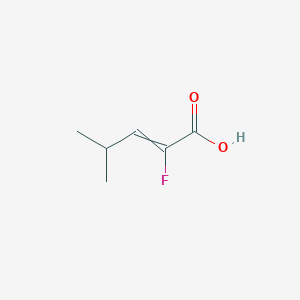
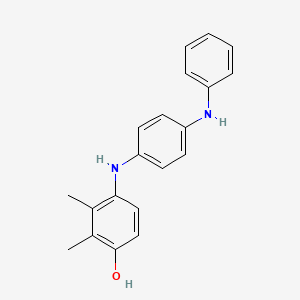

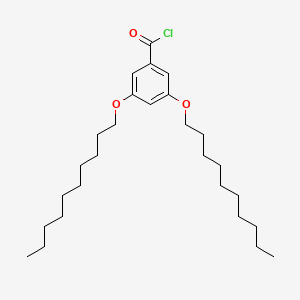
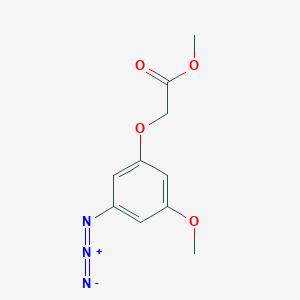
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)


